N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide

Description

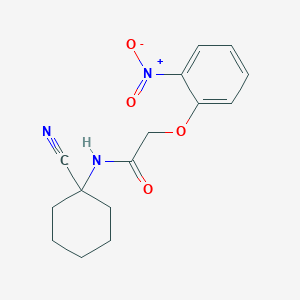

“N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide” is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a cyanocyclohexyl group, a nitrophenoxy group, and an acetamide group, which may contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c16-11-15(8-4-1-5-9-15)17-14(19)10-22-13-7-3-2-6-12(13)18(20)21/h2-3,6-7H,1,4-5,8-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYPIKCUZQDMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide” typically involves multiple steps, including the formation of the cyanocyclohexyl group, the nitrophenoxy group, and the acetamide linkage. Common synthetic routes may include:

Formation of Cyanocyclohexyl Group: This step may involve the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.

Formation of Nitrophenoxy Group: This step may involve the nitration of phenol followed by etherification to introduce the nitrophenoxy group.

Formation of Acetamide Linkage: This step may involve the reaction of the intermediate compounds with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide” may undergo various types of chemical reactions, including:

Oxidation: The nitrophenoxy group may undergo oxidation reactions to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the acetamide or nitrophenoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug development or as a pharmacological agent.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity.

Modulation of Pathways: It may influence biochemical pathways by acting as an inhibitor or activator of key proteins.

Comparison with Similar Compounds

Similar Compounds

N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide: can be compared with other compounds having similar functional groups, such as:

Uniqueness

The uniqueness of “this compound” may lie in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyanocyclohexyl group linked to a nitrophenoxy acetamide moiety. The structural formula can be represented as:

This unique combination of functional groups is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that the compound may act as an enzyme inhibitor by binding to active sites, thereby modulating biochemical pathways. The cyanocyclohexyl group enhances lipophilicity, facilitating membrane penetration, while the nitrophenoxy group is crucial for receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

- Analgesic Properties : Its potential analgesic effects are linked to its ability to modulate pain pathways.

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential applications in oncology .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, a study found that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines, indicating that this compound might share similar properties.

In Vivo Studies

Animal model studies have shown promising results regarding the anti-inflammatory and analgesic effects of related compounds. For instance, compounds with a similar nitrophenoxy structure demonstrated reduced edema in carrageenan-induced paw edema models, suggesting that this compound may also possess these properties .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide?

- Methodology : The compound is typically synthesized via multi-step reactions involving:

Substitution : Reacting a nitro-substituted aryl halide (e.g., 2-nitrophenyl chloride) with a cyclohexane derivative (e.g., 1-cyanocyclohexanol) under alkaline conditions (K₂CO₃ in acetonitrile) to form the phenoxy ether linkage .

Condensation : Coupling the intermediate with an acetamide group using condensing agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at 0–5°C to minimize side reactions .

-

Key Considerations :

-

Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3) .

-

Purify via column chromatography or recrystallization from toluene .

Table 1: Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Reference Substitution K₂CO₃, acetonitrile, RT, 24h ~75 Condensation TBTU, 2,6-lutidine, DCM, 0–5°C ~65

Q. How is This compound characterized in academic research?

- Methodology :

-

Spectroscopy :

-

¹H/¹³C NMR : Analyze aromatic protons (δ 7.5–8.2 ppm for nitrophenoxy group) and cyclohexyl carbons (δ 25–35 ppm) .

-

FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitrile C≡N stretch (~2250 cm⁻¹) .

-

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELXL .

Table 2: Key Spectroscopic Data

Technique Diagnostic Peaks Functional Group ¹H NMR δ 2.1 (s, CH₃CO) Acetamide FTIR 1650 cm⁻¹ Amide C=O

Advanced Research Questions

Q. What challenges arise in crystallizing This compound, and how are they addressed?

- Challenges :

-

Twinned Crystals : Common due to flexible cyclohexyl and nitrophenoxy moieties .

-

Hydrogen Bonding : Weak N–H···O interactions complicate refinement .

- Solutions :

-

Use high-resolution data (≤ 0.8 Å) and SHELXL’s TWIN/BASF commands for twinning correction .

-

Refine H-atoms via riding models or restrained isotropic displacement parameters .

Table 3: Crystallographic Parameters (Example)

Parameter Value Reference Space Group C2/c a, b, c (Å) 9.66, 18.55, 9.31 Dihedral Angle 60.5° (aryl rings)

Q. How do computational methods enhance understanding of the compound’s reactivity?

- Methodology :

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at nitrophenoxy group) using Gaussian09 at B3LYP/6-31G(d) level .

- Molecular Docking : Screen for biological targets (e.g., enzymes with nitrophenoxy-binding pockets) using AutoDock Vina .

- Case Study :

- Substituent effects (e.g., nitro vs. cyano groups) on electron-withdrawing capacity correlate with hydrolysis rates (k = 0.15 h⁻¹ at pH 7) .

Q. What advanced purification techniques are recommended for trace impurities in this compound?

- Methodology :

- HPLC-PDA : Use a C18 column (MeCN:H₂O gradient) to separate nitrophenoxy byproducts .

- Recrystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane vs. DCM/ether) to maximize crystal purity (>99% by GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.